VUAA1

Übersicht

Beschreibung

Novel agonist of insect olfactory receptors (ORs) acting at a binding site on the Orco subunit

Wissenschaftliche Forschungsanwendungen

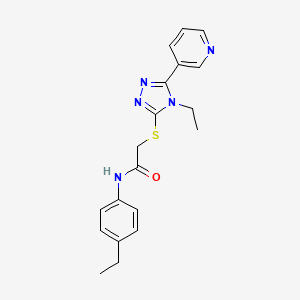

Synthesis and Structural Elucidation

A study focused on the synthesis and structural elucidation of similar compounds containing the 1,2,4-triazole ring system, highlighting their wide range of pharmaceutical activities. The compounds, including derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, were synthesized and structurally assigned using various spectroscopic methods. They exhibited potential antibacterial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Antiproliferative Activities

Modifications of related compounds with structures similar to N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide have shown significant antiproliferative activities against cancer cell lines. These compounds also demonstrated reduced acute oral toxicity and effective tumor growth inhibition in mice models, suggesting their potential as anticancer agents (Xiao-meng Wang et al., 2015).

Anti-Exudative Properties

The synthesis and evaluation of pyrolin derivatives, which are structurally related to N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, revealed anti-exudative properties. These findings suggest the potential application of such compounds in treating inflammatory conditions (Chalenko et al., 2019).

Antimicrobial Activity

The antimicrobial activity of N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide derivatives has been studied. These compounds showed promising in vitro antibacterial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Rajurkar Vikas Gopalrao et al., 2014).

Antioxidant Ability

A study on the antioxidant ability of similar compounds to N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide demonstrated significant antioxidant properties, suggesting their potential application in oxidative stress-related conditions (Šermukšnytė et al., 2022).

Antiviral and Virucidal Activity

Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, structurally related to N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, have shown potential antiviral and virucidal activities against human adenovirus and ECHO-9 virus (Wujec et al., 2011).

Wirkmechanismus

Target of Action

VUAA1, also known as “SALOR-INT L368539-1EA”, “UNII-ZZ52US95LQ”, “N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide”, or “ZZ52US95LQ”, primarily targets the odorant receptor co-receptor (Orco) in insects . Orco is a highly conserved protein across insect taxa and forms a unique class of heteromeric cation channels with the olfactory receptors (ORs) .

Mode of Action

This compound is an Orco allosteric agonist . It binds to the Orco, which is part of the OR/Orco complex, and activates both heteromeric (OR/Orco) and homomeric (Orco/Orco) channels . The binding of this compound to Orco triggers a conformational change, leading to the opening of the ion channel . This results in an influx of cations, causing depolarization and the generation of an electrical signal .

Biochemical Pathways

The activation of the Orco by this compound leads to the opening of the ion channel, allowing cations to flow into the olfactory sensory neurons (OSNs). This influx of cations generates an electrical signal that is transmitted to the insect’s brain, leading to the perception of smell . The exact biochemical pathways involved in this process are still under investigation.

Result of Action

The activation of Orco by this compound overstimulates the insect’s olfactory senses, causing a repellent effect . This overactivation disrupts the normal behaviors of insects, making this compound a potential tool for pest control .

Biochemische Analyse

Biochemical Properties

VUAA1 interacts with the odorant receptor co-receptor (Orco) in insects . By combining molecular modeling with electrophysiological recordings, researchers have identified amino acids involved in the dynamic entry pathway and the binding of this compound to Drosophila melanogaster’s Orco . This provides evidence for the exact location of the agonist binding site and a detailed mechanism of ligand translocation controlled by a network of conserved residues .

Cellular Effects

This compound is able to activate both heteromeric and homomeric Orco-containing channels . It influences cell function by overloading an insect’s odorant receptors . This can have a significant impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Orco in Drosophila melanogaster . The binding of this compound to Orco triggers a series of events leading to the activation of the odorant receptors . This results in the over-activation of an insect’s olfactory senses .

Temporal Effects in Laboratory Settings

It is known that this compound can activate both heteromeric and homomeric Orco-containing channels , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

It is known that this compound interacts with the Orco in insects , which could potentially influence metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-3-14-7-9-16(10-8-14)21-17(25)13-26-19-23-22-18(24(19)4-2)15-6-5-11-20-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCCKVJVOHTHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029734 | |

| Record name | N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525582-84-7 | |

| Record name | VUAA1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0525582847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ETHYLPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VUAA1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ52US95LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2883691.png)

![1-[2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2883695.png)

![N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2883698.png)

![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)

![ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B2883700.png)

![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)

![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2883708.png)